molecular formula C11H11FN4O2S B1453673 N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide CAS No. 1040059-76-4

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide

Cat. No. B1453673
CAS RN: 1040059-76-4
M. Wt: 282.3 g/mol
InChI Key: VQLAVUVNBUABCG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide, also known as FHP, is a small molecule that has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery. FHP is a derivative of hydrazinopyridine and is composed of two nitrogen atoms, two sulfur atoms, and a fluorine atom. It is a highly polar molecule, with a hydrophilic head and a hydrophobic tail, which makes it an ideal candidate for drug delivery.

Scientific Research Applications

Organic Synthesis and Crystallography

This compound is utilized in the synthesis of pyrazoline and pyrazole derivatives, which are crucial in organic chemistry due to their wide range of biological activities. The reaction of chalcones with hydrazine derivatives, often in an acidic medium, leads to the formation of these compounds. The crystal structures of these derivatives are characterized by X-ray single crystal structure determination, providing insights into their molecular geometry and potential reactivity .

Antimicrobial and Antifungal Applications

Derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities. This research is significant in the field of medicinal chemistry, exploring the potential of these compounds as antimicrobial agents. The stability of the C-F bond in the fluorinated compound is leveraged to enhance the binding affinity of the protein–ligand complex.

Anti-Cancer Research

The compound has shown promise in anti-cancer research, particularly against breast cancer cell lines. Molecular docking studies have indicated that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) is close to that of native ligands, suggesting potential for development as an anti-breast cancer agent .

Anti-Inflammatory and Analgesic Properties

In the realm of pharmacology, derivatives of this compound exhibit anti-inflammatory and analgesic properties. These characteristics make them valuable for the development of new medications aimed at relieving pain and reducing inflammation .

Antioxidant Properties

The compound’s derivatives also display antioxidant properties, which are important in the prevention of oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage .

Enzyme Inhibition

Some derivatives are investigated for their enzyme inhibitory activities, such as monoamine oxidase (MAO) inhibition. This is relevant for the treatment of various neurological disorders, including depression and Parkinson’s disease .

Scintillation Solutes

Certain triaryl derivatives of the compound have been used as scintillation solutes. These are substances that fluoresce when exposed to ionizing radiation, making them useful in radiation detection and measurement .

Photoluminescence

The compound’s derivatives have been studied for their photoluminescent properties. This application is significant in the development of new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide primarily targets the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that are used for plant protection. They play a crucial role in the electron transport chain, which is a component of cellular respiration in the mitochondria .

Mode of Action

The compound interacts with its target, the SDHIs, by inhibiting their activity . This inhibition disrupts the electron transport chain, leading to a decrease in energy production in the form of ATP. This results in the death of the fungi, thereby protecting the plants from fungal diseases .

Biochemical Pathways

The primary biochemical pathway affected by N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide is the electron transport chain . By inhibiting the SDHIs, the compound disrupts this pathway, leading to a decrease in ATP production. This lack of energy leads to the death of the fungi .

Pharmacokinetics

Similar compounds have been found to have excellent inhibition activity on phytopathogenic fungi . They also have very low toxicity to plant growth and mammalian cells , suggesting that they may have good bioavailability and low toxicity.

Result of Action

The result of the action of N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide is the death of the fungi. This is due to the disruption of the electron transport chain, which leads to a decrease in ATP production . This lack of energy leads to the death of the fungi, thereby protecting the plants from fungal diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide. For example, the compound’s efficacy may be affected by the presence of other organisms, the pH of the environment, and the temperature . Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture

properties

IUPAC Name

N-(4-fluorophenyl)-6-hydrazinylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2S/c12-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAVUVNBUABCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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